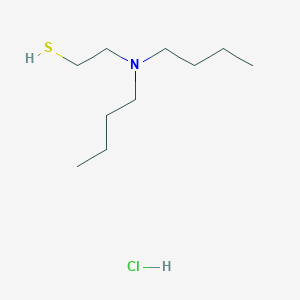
2-(Dibutylamino)ethanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylamino)ethanethiol hydrochloride is an organic compound with the molecular formula C10H23NS·HCl. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of ethanethiol, where the hydrogen atom is replaced by a dibutylamino group, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)ethanethiol hydrochloride typically involves the reaction of dibutylamine with 2-chloroethanethiol in the presence of a base. The reaction proceeds as follows:
Reactants: Dibutylamine and 2-chloroethanethiol.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: The mixture is stirred and heated to reflux for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibutylamino)ethanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(Dibutylamino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(Dibutylamino)ethanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and ionic interactions. These interactions enable the compound to modify proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethanethiol hydrochloride
- 2-(Diethylamino)ethanethiol hydrochloride
- 2-(Butylamino)ethanethiol
Uniqueness
2-(Dibutylamino)ethanethiol hydrochloride is unique due to its dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl and diethyl analogs. This uniqueness makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H24ClNS |
|---|---|
Peso molecular |
225.82 g/mol |
Nombre IUPAC |
2-(dibutylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C10H23NS.ClH/c1-3-5-7-11(9-10-12)8-6-4-2;/h12H,3-10H2,1-2H3;1H |
Clave InChI |
BMNUOFUGSWPLGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


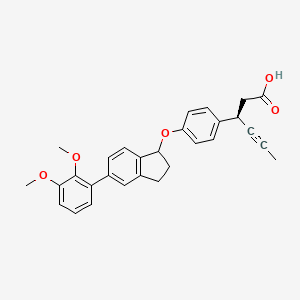
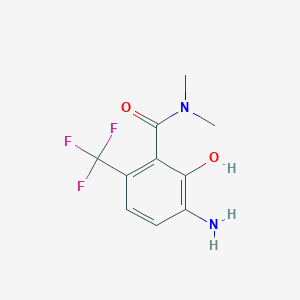
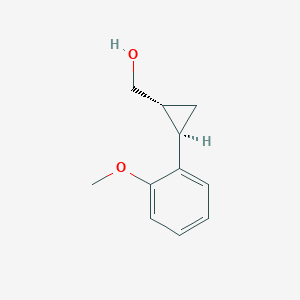

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)

![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)


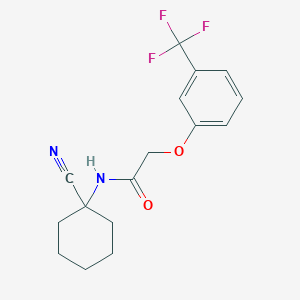
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)


